![molecular formula C9H11NO B1599919 4-Amino-3,5-dimethylbenzaldehyde CAS No. 56066-83-2](/img/structure/B1599919.png)
4-Amino-3,5-dimethylbenzaldehyde
Overview
Description
4-Amino-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, featuring an amino group and two methyl groups attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylbenzaldehyde followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or reducing agents such as tin in hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium nitrite, hydrochloric acid, phenols, amines.
Major Products Formed:
Oxidation: 4-Amino-3,5-dimethylbenzoic acid.
Reduction: 4-Amino-3,5-dimethylbenzyl alcohol.
Substitution: Azo compounds.
Scientific Research Applications
Organic Synthesis
4-Amino-3,5-dimethylbenzaldehyde is widely used as a building block in the synthesis of more complex organic molecules. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic chemistry. For example, it can participate in:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : The aldehyde can be reduced to primary alcohols.
- Electrophilic Substitution : The amino group can engage in electrophilic substitution reactions, leading to the formation of azo compounds when coupled with phenols or amines.
Material Science
In material science, this compound is utilized in the development of new materials with specific properties. Its structural characteristics allow it to be incorporated into various polymer matrices or used as a precursor for functional materials that exhibit tailored physical and chemical properties.
Pharmaceutical Research
This compound has garnered interest in pharmaceutical research for its potential use in drug synthesis and development. Studies have indicated that derivatives of this compound may possess anti-inflammatory and antimicrobial properties. Its interactions with biological molecules are being explored to understand its mechanism of action within metabolic pathways .
Biological Studies
The compound is also significant in biochemical research, where it is used to study enzyme interactions and metabolic pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions, influencing enzyme activity .
Study on Schiff Base Formation
A notable study investigated the condensation reaction of this compound with primary amines under various conditions. The results demonstrated that solvent polarity significantly affects product yields during the formation of Schiff bases . The study utilized various spectroscopic techniques (IR, NMR) to characterize the products formed.
Research has also focused on the biological activity of derivatives synthesized from this compound. These derivatives were evaluated for their potential antimicrobial properties against various pathogens. Results indicated promising activity that warrants further investigation into their therapeutic applications .
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dimethylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical research .
Comparison with Similar Compounds
- 4-Amino-3,5-dimethylbenzoic acid
- 4-Amino-3,5-dimethylbenzyl alcohol
- 3,5-Dimethylbenzaldehyde
Comparison: 4-Amino-3,5-dimethylbenzaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, such as 3,5-dimethylbenzaldehyde, which lacks the amino group, or 4-Amino-3,5-dimethylbenzoic acid, which lacks the aldehyde group .
Biological Activity
4-Amino-3,5-dimethylbenzaldehyde (CAS Number: 56066-83-2) is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. The compound features an amino group and an aldehyde functional group, which contribute to its reactivity and interactions with biological molecules. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C9H11NO
- Molecular Weight : 151.19 g/mol
- Functional Groups : Amino (-NH2) and Aldehyde (-CHO)
The compound's mechanism of action primarily involves its ability to form hydrogen bonds and undergo nucleophilic addition reactions due to the presence of the amino group. This reactivity allows it to interact with various biological targets, including enzymes and receptors, influencing metabolic pathways and enzyme kinetics.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Its derivatives have been investigated for their potential to inhibit bacterial growth. For instance, studies have shown that certain Schiff bases derived from this compound can significantly inhibit the growth of pathogenic bacteria such as E. coli and S. aureus by regulating gene expression associated with metabolism and virulence .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
In a notable study, derivatives of this compound were evaluated for their anticancer properties against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving caspase activation .
Case Studies
- Antibacterial Activity : A study explored the antibacterial effects of synthesized Schiff bases from this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial growth, indicating the potential use of these compounds in developing new antibacterial agents .
- Anticancer Research : In a study involving Ehrlich ascites carcinoma (EAC) cells in mice, compounds derived from this compound exhibited comparable efficacy to standard chemotherapy agents like bleomycin. The treatment led to reduced tumor weight and enhanced survival rates among treated subjects .
Summary of Research Findings
Properties
IUPAC Name |
4-amino-3,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNOINHCQPDTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434432 | |
Record name | 4-amino-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56066-83-2 | |
Record name | 4-amino-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.